![molecular formula C13H18N2O3 B3850691 4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol](/img/structure/B3850691.png)
4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol
Overview
Description
4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol is an organic compound with a complex structure that includes an ethyl group, a nitro group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol typically involves a multi-step process. One common method includes the alkylation of 2-nitrophenol with an appropriate alkylating agent, followed by the introduction of the ethyl(2-methylprop-2-enyl)amino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Substitution: The ethyl(2-methylprop-2-enyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-[[Ethyl(2-methylprop-2-enyl)amino]sulfonyl}benzoic acid
- 4-[[Ethyl(2-methylprop-2-enyl)amino]carbonyl}benzenesulfonyl chloride
Uniqueness
4-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-14(8-10(2)3)9-11-5-6-13(16)12(7-11)15(17)18/h5-7,16H,2,4,8-9H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSXYOJNKQLKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)O)[N+](=O)[O-])CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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